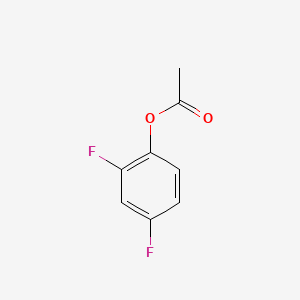

2,4-Difluorophenyl acetate

Description

Significance of Aryl Fluorination in Organic Synthesis and Pharmaceutical Research

The introduction of fluorine into aromatic rings, a process known as aryl fluorination, is a cornerstone of modern organic synthesis and pharmaceutical development. researchgate.netyork.ac.uk Fluorine's high electronegativity and small van der Waals radius (1.47 Å), comparable to that of a hydrogen atom (1.20 Å), allow it to act as a bioisostere for hydrogen, profoundly influencing the properties of organic molecules. nih.govnih.gov In medicinal chemistry, the strategic placement of fluorine atoms can enhance a drug's metabolic stability by blocking sites susceptible to enzymatic degradation, as the carbon-fluorine bond is significantly stronger (116 kcal/mol) than the carbon-hydrogen bond (99 kcal/mol). tandfonline.com This increased stability often leads to improved pharmacokinetic profiles and therapeutic efficacy. nih.gov

Furthermore, fluorination can modulate the lipophilicity and bioavailability of a molecule, facilitating its passage through cell membranes. nih.govnih.gov The electron-withdrawing nature of fluorine can also alter the acidity or basicity of nearby functional groups, which can be crucial for optimizing drug-receptor interactions. nih.gov Consequently, a significant portion of modern pharmaceuticals and agrochemicals contain at least one fluorine atom. researchgate.netnih.gov The development of new and efficient methods for aryl fluorination remains an active area of research, with techniques ranging from traditional nucleophilic and electrophilic fluorination to more advanced transition-metal-catalyzed processes. nih.govbeilstein-journals.orgacs.org

Overview of Ester Functionality in Advanced Organic Chemistry and Material Science Contexts

Esters are a class of organic compounds characterized by a carbonyl group bonded to an oxygen atom, which is in turn connected to an alkyl or aryl group. scbt.comebsco.com This functional group is ubiquitous in nature, contributing to the flavors and fragrances of many fruits and flowers. ebsco.comwikipedia.org In the realm of advanced organic chemistry, esters are highly versatile intermediates and building blocks for the synthesis of a wide array of more complex molecules, including pharmaceuticals, polymers, and plasticizers. scbt.comsioc-journal.cn The esterification reaction, the process of forming an ester from an acid and an alcohol, is a fundamental transformation in organic synthesis. wikipedia.orgresearchgate.net

The utility of esters extends into material science, where they form the backbone of important polymers known as polyesters. wikipedia.org These materials find widespread application in textiles, packaging, and advanced composites. scbt.comebsco.com The properties of polyesters can be tailored by modifying the structure of the constituent acid and alcohol monomers. Additionally, certain esters are utilized as high-grade solvents and synthetic lubricants. wikipedia.org The study of ester hydrolysis, the reverse of esterification, is also critical, particularly in biochemical contexts where enzymes like esterases play a key role in metabolic pathways. scbt.com

Research Trajectories of Difluorophenyl Acetate (B1210297) and Analogous Fluorinated Phenyl Esters

Research involving 2,4-difluorophenyl acetate and similar fluorinated phenyl esters is driven by the synergistic effects of the fluorine substituents and the ester group. These compounds serve as valuable precursors in the synthesis of various biologically active molecules. For instance, this compound can be synthesized from 2,4-difluorophenol (B48109). chemsrc.com

One notable area of research is the use of difluorophenyl esters as reactive linkers in chemical biology. A study demonstrated the use of a self-immolative difluorophenyl ester linker for the fluorescent turn-on detection of proteins. acs.org In this system, the labile ester reacts with nucleophilic residues on the protein surface, leading to the release of a fluorescent dye. acs.org This approach highlights the utility of the difluorophenyl ester as a reactive and cleavable moiety.

Furthermore, derivatives of fluorinated phenyl esters have been investigated for their potential as enzyme inhibitors. For example, fluorinated 3-phenylcoumarin-7-O-sulfamate derivatives, which incorporate a fluorinated phenyl ring, have shown potent inhibition of steroid sulfatase, an enzyme implicated in certain cancers. researchgate.net The presence of the fluorinated phenyl ring was found to be beneficial for the inhibitory activity. researchgate.net Research also explores the synthesis of various derivatives, such as those containing a pyrrolidine (B122466) fragment, which are known to exhibit a range of biological activities including anti-inflammatory and antiviral properties. ktu.edu

Interdisciplinary Research Perspectives on Fluorinated Aromatic Compounds

The unique properties of fluorinated aromatic compounds have fostered a broad range of interdisciplinary research. acs.orgresearchgate.netnih.gov In medicinal chemistry, these compounds are integral to the design of new drugs with improved efficacy and metabolic stability. tandfonline.comresearchgate.net The ability of fluorine to modulate electronic properties and block metabolic pathways is a key strategy in drug development. tandfonline.comresearchgate.net

In material science, fluorinated aromatics are used in the development of advanced materials such as liquid crystals and high-performance polymers. york.ac.ukacs.org The introduction of fluorine can influence properties like thermal stability, chemical resistance, and dielectric constant.

Chemical biology is another field where fluorinated aromatic compounds have a significant impact. The use of ¹⁹F NMR spectroscopy, which takes advantage of the unique nuclear magnetic properties of fluorine, allows for the investigation of biological processes and molecular interactions in living systems. nih.gov Fluorinated molecules can serve as probes to study enzyme mechanisms and protein conformations. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,4-difluorophenyl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-5(11)12-8-3-2-6(9)4-7(8)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMMFGNAJFFWNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,4 Difluorophenyl Acetate and Its Derivatives

Strategies for Acetate (B1210297) Ester Formation with Fluorinated Phenols

The formation of acetate esters from fluorinated phenols such as 2,4-difluorophenol (B48109) presents unique challenges due to the electron-withdrawing nature of the fluorine atoms, which decreases the nucleophilicity of the phenolic oxygen. Traditional esterification methods often require modification to achieve high yields.

Standard acylation procedures involve reacting the phenol with an acylating agent like acetic anhydride (B1165640) or acetyl chloride. To overcome the reduced reactivity of fluorinated phenols, these reactions are typically conducted in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and scavenges the acid byproduct. iucr.org For particularly inert phenols, stronger catalysts or more reactive acylating agents may be necessary.

An alternative approach is the use of acid catalysts in a direct esterification with acetic acid. Strong acids can protonate the carbonyl group of the acetic acid, rendering it more electrophilic and susceptible to attack by the weakly nucleophilic fluorinated phenol. google.com To drive the equilibrium towards the product, methods for removing the water byproduct, such as azeotropic distillation, are often employed.

Modern catalytic systems have also been developed to facilitate the acylation of less reactive alcohols and phenols. For instance, copper(II) tetrafluoroborate has been shown to efficiently catalyze the acetylation of various phenols with acetic anhydride under solvent-free conditions at room temperature. organic-chemistry.org Similarly, 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) serves as a recyclable catalyst for the acylation of inert phenols. organic-chemistry.org

| Method | Acylating Agent | Catalyst/Base | Conditions | Advantage |

| Base-Promoted Acylation | Acetic Anhydride / Acetyl Chloride | Pyridine, Triethylamine | Room Temperature | Standard, widely applicable |

| Acid-Catalyzed Esterification | Acetic Acid | Strong Acid (e.g., H₂SO₄) | Heat, Water Removal | Uses inexpensive reagents |

| Copper Catalysis | Acetic Anhydride | Copper(II) tetrafluoroborate | Room Temp, Solvent-free | Mild conditions, high efficiency |

| DMAP Catalysis | Various | DMAP·HCl | Base-free | Recyclable catalyst |

Regioselective and Diastereoselective Synthetic Pathways for Difluorophenyl Analogues

Achieving regioselectivity in the synthesis of difluorophenyl analogues is crucial for controlling the substitution pattern on the aromatic ring. For instance, in the synthesis of 1,3,4,5-tetrasubstituted pyrazoles, a 1,3-dipolar cycloaddition reaction between in-situ generated nitrilimines and enaminones can be highly regioselective. mdpi.com The regiochemical outcome is often governed by frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of the dipolarophile and the lowest unoccupied molecular orbital (LUMO) of the dipole is favored. mdpi.com

Diastereoselectivity becomes important when creating chiral centers in the side chains of difluorophenyl compounds. For example, the synthesis of 2-(2,4-difluorophenyl)-1-heterocycl-1-yl butan-2,3-diols involves stereocontrolled steps to establish the desired relative configuration of the two hydroxyl groups. google.com This can be achieved through methods like asymmetric epoxidation followed by nucleophilic ring-opening, where the approach of the nucleophile is directed by the existing stereocenter.

Catalytic Approaches in the Synthesis of Fluorinated Aryl Esters

Catalysis plays a pivotal role in the modern synthesis of fluorinated aryl esters, offering milder reaction conditions and broader substrate scope compared to classical methods. Transition metals like palladium and copper are particularly effective.

Palladium-catalyzed cross-coupling reactions are highly effective for forming C–O bonds. For example, a protocol using the precatalyst tBuBrettPhos Pd G3 with a mild base like cesium carbonate (Cs₂CO₃) enables the efficient coupling of (hetero)aryl bromides with fluorinated alcohols. nih.govacs.org This method is noted for its short reaction times and excellent tolerance of various functional groups, including esters, ketones, and nitro groups. nih.govacs.org

Silver-catalyzed systems have also emerged as a powerful tool. One method addresses the challenge of O-arylation with α-fluorinated carboxylates, which are typically poor nucleophiles. By combining a silver(I) catalyst with aryl(trimethoxyphenyl)iodonium tosylates, a variety of α-fluorinated aryl esters can be synthesized, likely through a high-valent aryl silver intermediate. acs.org

Table of Catalytic Systems for Fluorinated Aryl Ester/Ether Synthesis

| Catalyst System | Reactants | Key Features |

|---|---|---|

| tBuBrettPhos Pd G3 / Cs₂CO₃ | (Hetero)aryl bromides, Fluorinated alcohols | Short reaction time, broad functional group tolerance. nih.govacs.org |

| Silver(I) Salt / Aryliodonium Salt | α-Fluorinated carboxylates, Aryl(trimethoxyphenyl)iodonium tosylates | Effective for unreactive carboxylates, wide functional group tolerance. acs.org |

The synthesis of enantiomerically pure chiral compounds is paramount in medicinal chemistry. Enantioselective catalysis provides an efficient route to such molecules, avoiding the need for chiral auxiliaries or resolution of racemic mixtures. Hydrogen-bond-donor catalysis has been successfully applied to the enantioselective synthesis of versatile phosphorus(V) building blocks, which can be elaborated into a variety of chiral compounds. chemrxiv.org

In the context of difluorophenyl compounds, chiral catalysts can be used to control the stereochemistry of reactions at positions adjacent to the aromatic ring. For instance, the highly enantioselective α-amination of N-acyl-3,5-dimethylpyrazoles is catalyzed by chiral π-Cu(II) complexes. nih.gov This strategy could be adapted to substrates bearing a difluorophenyl group to generate chiral α-amino acid derivatives with high enantiomeric excess. Similarly, chiral phosphoric acids have been used to catalyze the asymmetric synthesis of α-tetrasubstituted (1-indolizinyl)(diaryl)methanamines, demonstrating a pathway to complex chiral structures that could incorporate a difluorophenyl moiety. researchgate.net

Multi-Component Reactions and Cascade Processes for Constructing Difluorophenyl Acetate Motifs

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient pathway for building molecular complexity. mdpi.com These reactions are atom-economical and can rapidly generate libraries of structurally diverse compounds. For example, the synthesis of various heterocyclic structures, which could be fused or attached to a difluorophenyl ring, often employs MCRs. Nanoparticle catalysts, such as CoFe₂O₄, have been shown to be efficient, recyclable catalysts for certain MCRs in aqueous media, aligning with the principles of green chemistry. rsc.org

Cascade processes, also known as tandem or domino reactions, involve a sequence of intramolecular reactions that occur in one pot, often triggered by a single event. This strategy avoids the isolation of intermediates, saving time and resources. A synthetic strategy for 1-azafluorene derivatives, which could bear a difluorophenyl substituent, proceeds in one reaction vessel from 2-alkynylbenzaldehyde derivatives, showcasing a cascade approach. nih.gov

Late-Stage Functionalization Methods Applied to Difluorophenyl Scaffolds

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry for modifying complex molecules, like drug candidates, at a late point in their synthesis. acs.orgcell.com This allows for the rapid exploration of structure-activity relationships (SAR) without the need for de novo synthesis of each analogue. nih.govnih.gov C–H activation is a prominent LSF technique, enabling the direct conversion of C–H bonds into new functional groups.

For difluorophenyl scaffolds, LSF can be used to introduce new substituents onto the aromatic ring or its side chains. For example, iridium-catalyzed C–H borylation can install a boronate ester onto a difluorophenyl ring with high regioselectivity, which can then be converted into a wide array of other functional groups through subsequent cross-coupling reactions. nih.gov This approach provides access to derivatives that would be challenging to prepare using traditional methods. The development of LSF methodologies with high regioselectivity and broad functional group tolerance continues to expand the toolkit available for modifying complex fluorinated molecules. nih.gov

Comparative Analysis of Synthetic Routes for Related Fluorinated Phenyl Derivatives

Various synthetic routes exist for fluorinated phenyl derivatives, each with distinct advantages and limitations. The choice of method often depends on the desired substitution pattern, the required scale, and the tolerance of other functional groups present in the molecule.

Direct Fluorination vs. Building Block Approach:

Direct Fluorination: Involves the introduction of fluorine atoms onto a pre-existing aromatic ring. Electrophilic fluorinating agents like Selectfluor are commonly used. While direct, these reactions can sometimes suffer from a lack of regioselectivity, leading to mixtures of isomers. mdpi.comnih.gov

Building Block Approach: This strategy utilizes starting materials that already contain the difluorophenyl core, such as 2,4-difluoroaniline or 2,4-difluorobenzaldehyde. Subsequent reactions are then performed to build the rest of the molecule. mdpi.commdpi.com This approach offers excellent control over regiochemistry. For instance, 2,4-difluorophenyl-substituted oxirane is a key building block for synthesizing more complex triazole-containing piperazine derivatives. mdpi.com

Catalytic Cross-Coupling Methods:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a robust method for forming C-C bonds by coupling an aryl halide (e.g., a bromo-difluorophenyl derivative) with an organoboron compound. Fluorinated aryl boronates are key intermediates in this process. researchgate.net

C-O and C-N Coupling: Palladium and copper catalysts are also extensively used for forming C-O and C-N bonds, as seen in the synthesis of fluorinated aryl ethers and amines. acs.org These methods often offer milder conditions than classical Williamson ether synthesis or Buchwald-Hartwig amination, with better functional group tolerance.

Comparison of Synthetic Strategies

| Strategy | Description | Pros | Cons |

|---|---|---|---|

| Direct Electrophilic Fluorination | Introduction of F using reagents like Selectfluor. mdpi.com | Access to novel structures from common precursors. | Can lack regioselectivity; harsh reagents may be needed. |

| Building Block Synthesis | Use of pre-fluorinated starting materials (e.g., 2,4-difluoroaniline). mdpi.com | Excellent regiochemical control. | Availability and cost of starting materials can be a limitation. |

| Pd-Catalyzed Cross-Coupling | Suzuki, Buchwald-Hartwig, C-O coupling reactions. nih.govacs.orgresearchgate.net | High efficiency, broad scope, excellent functional group tolerance. | Catalyst cost and sensitivity; potential for metal contamination. |

Elucidation of Reaction Mechanisms and Reactivity Profiles

Nucleophilic Acyl Substitution Mechanisms in Difluorophenyl Acetate (B1210297) Systems

The primary reaction pathway for 2,4-difluorophenyl acetate, like other carboxylic acid derivatives, is nucleophilic acyl substitution. libretexts.org This mechanism is fundamentally a two-step process: nucleophilic addition followed by elimination of a leaving group. libretexts.org

The general mechanism can be summarized as follows:

Nucleophilic Addition: The nucleophile adds to the carbonyl carbon, breaking the π bond of the C=O group and forming a tetrahedral alkoxide intermediate. libretexts.org

Elimination: The intermediate collapses, reforming the C=O double bond and expelling the 2,4-difluorophenoxide ion as the leaving group. oregonstate.edu

Influence of Fluorine Substitution on Electronic and Steric Effects in Reaction Pathways

The presence of two fluorine atoms on the phenyl ring of this compound significantly influences its reactivity through a combination of electronic and steric effects.

Electronic Effects: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect). nih.gov This effect is dominant and pulls electron density away from the aromatic ring and, consequently, from the ester oxygen. This has two major consequences for reactivity:

Increased Electrophilicity: The withdrawal of electron density makes the carbonyl carbon more electron-deficient (more electrophilic) and thus more susceptible to attack by nucleophiles. libretexts.org

While fluorine also has a positive mesomeric effect (+M effect) due to its lone pairs, the inductive effect is significantly stronger, especially in substituted phenyl systems. nih.gov This net electron withdrawal enhances the reaction rate compared to unsubstituted phenyl acetate. Studies on related fluorinated organic dyes have shown that fluorine substitution can lead to a redshift in absorption spectra and a reduced band gap, demonstrating the profound impact of fluorine on molecular electronic properties. rsc.org

Steric Effects: The fluorine atom at the ortho position (position 2) can introduce some steric hindrance around the reaction center. However, fluorine has a relatively small van der Waals radius. Therefore, for most nucleophiles, the steric hindrance is minimal and the electronic effects that enhance reactivity are the predominant factors.

Exploration of Radical Reaction Mechanisms Involving Difluorophenyl Acetates or Analogues

While nucleophilic substitution is the dominant pathway for esters, radical reactions involving this compound or its analogues are also mechanistically plausible under specific conditions, typically involving radical initiators or photochemistry. Radical reactions proceed through a three-step chain mechanism: initiation, propagation, and termination. libretexts.org

Initiation: This step involves the formation of initial radical species, usually through the homolytic cleavage of a weak bond by heat or light. youtube.com For instance, an initiator like AIBN (azobisisobutyronitrile) can generate radicals.

Propagation: A radical reacts with a stable molecule to form a new bond and generate a new radical, which continues the chain reaction. libretexts.org In the context of a difluorophenyl analogue, a propagating radical could abstract an atom (e.g., a halogen from an aryl halide) to generate an aryl radical. This aryl radical could then participate in further reactions, such as addition to a π bond. youtube.com

Termination: The reaction concludes when two radicals combine to form a stable, non-radical product. libretexts.org

Although specific radical reactions of this compound are not extensively documented, analogous fluorinated aromatic compounds are known to participate in radical processes. For example, radical fluoroalkylation reactions can be achieved through methods that generate perfluoroalkyl (RF) radicals, which can then add to or substitute organic substrates. conicet.gov.ar Similarly, radical dehalogenation of fluorinated aryl halides using reagents like tributyltin hydride is a well-established transformation that proceeds via an aryl radical intermediate. libretexts.org

Catalysis in Transformations of Difluorophenyl Acetates

Photoredox catalysis has emerged as a powerful tool for the C-H functionalization of arenes, including fluorinated systems, under mild conditions. nih.gov This methodology utilizes visible light to excite a photocatalyst, which can then engage in single-electron transfer (SET) processes to generate highly reactive radical intermediates. thieme-connect.de

In systems related to this compound, such as other fluorinated arenes, photoredox catalysis enables the direct formation of C-F, C-CF3, and other carbon-heteroatom bonds. mdpi.com The general mechanism often involves the oxidation of the arene by the excited photocatalyst to form an arene radical cation. nih.gov This intermediate can then be attacked by a nucleophile (such as F⁻) to form the functionalized product. mdpi.com This approach has been successfully applied to the synthesis of a wide range of fluorinated compounds, including pharmaceuticals. nih.gov Dual catalysis systems, combining a photoredox catalyst with a transition metal catalyst (e.g., palladium or copper), have further expanded the scope of these transformations, allowing for challenging bond formations that are not accessible through conventional methods. nih.govresearchgate.net

The table below illustrates representative functional groups that can be introduced into aromatic systems using photoredox catalysis.

| Functional Group | Reagent/Source | Catalyst System (Example) | Reference |

| -F | N-Fluorobenzenesulfonimide (NFSI) | Iridium or Ruthenium photocatalyst | nih.gov |

| -CF₃ | CF₃SO₂Na | Ruthenium photocatalyst | mdpi.com |

| -OCF₂H | Redox-active difluoromethoxylating reagent | Organic dye photocatalyst | researchgate.net |

| Aryl | Aryldiazonium salts | Palladium/Iridium dual catalysis | nih.gov |

Lewis acids can play a crucial role in activating this compound or its derivatives for further transformations. A Lewis acid can coordinate to the carbonyl oxygen of the acetate group, increasing the polarization of the C=O bond. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles.

This principle is widely applied in reactions such as Friedel-Crafts acylation. While this compound itself is not a typical acylating agent, related reactions involving the difluorobenzene moiety demonstrate the utility of Lewis acid catalysis. For instance, 1,3-difluorobenzene (B1663923) can be acylated with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid like aluminum chloride (AlCl₃) to produce 2,4-difluoroacetophenone. google.com

In the context of derivatization, if this compound were subjected to conditions promoting rearrangement or reaction on the aromatic ring, a Lewis acid could facilitate the process. Mechanistic studies on related systems, such as the formation of covalent organic frameworks, show that Lewis acids like BF₃·OEt₂ can effectively catalyze bond formation by activating the reactants. rsc.org

Kinetic and Thermodynamic Studies of Reactions Involving Difluorophenyl Acetates

The outcome of chemical reactions involving this compound can be governed by either kinetic or thermodynamic control. masterorganicchemistry.com

Kinetic Control: At lower temperatures or shorter reaction times, the major product formed is the one that is generated the fastest, meaning it proceeds through the transition state with the lowest activation energy. This is known as the kinetic product. nih.gov

Thermodynamic Control: At higher temperatures or longer reaction times, the reaction may become reversible. Under these conditions, an equilibrium is established, and the major product is the most stable one, regardless of how fast it is formed. This is the thermodynamic product. masterorganicchemistry.com

For reactions of this compound, this dichotomy could manifest in several ways. For example, in a Friedel-Crafts alkylation of the difluorophenyl ring, different regioisomers may be formed. One isomer might form faster (kinetic product), while another might be more stable (thermodynamic product). Studies on the synthesis of tetraaryladamantanes from substituted anisoles have shown that the distribution of regioisomers is highly dependent on reaction conditions, with strong acids favoring the formation of the thermodynamically more stable product. researchgate.net

The table below provides a conceptual comparison of kinetic and thermodynamic products in a hypothetical reaction.

| Parameter | Kinetic Product | Thermodynamic Product |

| Reaction Conditions | Low Temperature, Short Time | High Temperature, Long Time |

| Activation Energy (Ea) | Lower | Higher |

| Rate of Formation | Faster | Slower |

| Product Stability | Less Stable | More Stable |

| Reversibility | Often formed under irreversible conditions | Formed under reversible (equilibrium) conditions |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (DFT, Ab Initio) for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic structure, stability, and reactivity of molecules. For 2,4-Difluorophenyl acetate (B1210297), methods such as DFT are particularly effective, balancing computational cost with accuracy. A common approach involves using hybrid functionals like B3LYP or PBE0 with Pople-style (e.g., 6-311++G(d,p)) or correlation-consistent (e.g., cc-pVTZ) basis sets to model the system accurately. nih.govinpressco.commdpi.com

Computational studies on similar aryl esters suggest that the molecule likely adopts a planar or near-planar conformation to maximize π-conjugation between the phenyl ring and the ester group. researchgate.net The optimization process yields critical data on bond lengths, bond angles, and dihedral angles that define the molecule's equilibrium geometry. While specific experimental data for 2,4-Difluorophenyl acetate is not available, theoretical calculations based on analogous compounds provide reliable predictions. ajchem-a.comsemanticscholar.org

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C=O | 1.205 |

| C(ring)-F | 1.348 | |

| C(ring)-O | 1.380 | |

| O-C(acyl) | 1.365 | |

| C(ring)-C(ring) | 1.390 - 1.395 | |

| C(acyl)-C(methyl) | 1.510 | |

| Bond Angle (°) | C(ring)-O-C(acyl) | 118.5 |

| O-C(acyl)=O | 123.0 | |

| C(ring)-C(ring)-F | 119.5 |

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity and electronic properties. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and predicting the energy of its lowest electronic excitation. schrodinger.com

For this compound, the HOMO is expected to be a π-orbital with significant electron density on the difluorophenyl ring and the ester oxygen atom. The LUMO is anticipated to be a π*-antibonding orbital, primarily distributed over the phenyl ring and the carbonyl group. This spatial distribution of frontier orbitals suggests that electronic transitions will involve an intramolecular charge transfer (ICT) from the electron-rich phenyl-ester oxygen region to the carbonyl group. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and greater polarizability. semanticscholar.orgresearchgate.net

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.25 |

| LUMO Energy | -1.10 |

| HOMO-LUMO Gap (ΔE) | 6.15 |

Note: Values are representative based on calculations of similar fluorinated aromatic compounds. semanticscholar.orgresearchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule, providing valuable insights into its reactivity. uni-muenchen.de The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of electron deficiency (positive potential), which are attractive to nucleophiles. Green and yellow represent intermediate potentials. wolfram.com

In this compound, the MEP surface is expected to show the most negative potential (red) localized around the highly electronegative carbonyl oxygen and the two fluorine atoms. These regions represent the primary sites for interactions with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms of the phenyl ring and the methyl group will exhibit a positive potential (blue), making them susceptible to nucleophilic interactions. The MEP map provides a clear, qualitative prediction of the molecule's reactive behavior. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling a Lewis structure. wikipedia.org This method is exceptionally useful for quantifying intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability. materialsciencejournal.orgnih.gov

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) |

|---|---|---|

| n(Oester) | π(Cring-Cring) | 25.5 |

| n(Oester) | π(C=O) | 55.0 |

| n(Ocarbonyl) | σ(Oester-Cacyl) | 2.8 |

| n(F) | π(Cring-Cring) | 4.5 |

Note: Values are representative based on NBO analyses of similar substituted aromatic esters. materialsciencejournal.orgacadpubl.eu

Computational vibrational analysis predicts the frequencies and intensities of a molecule's fundamental vibrational modes, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. researchgate.net By comparing the calculated spectrum with the experimental one, the molecular structure can be confirmed. DFT calculations are widely used for this purpose, though the calculated wavenumbers are often systematically overestimated and require scaling by an empirical factor to achieve better agreement with experimental data. nih.gov

For this compound, the most characteristic vibrational modes include the C=O stretching of the carbonyl group, C-F stretching from the fluorinated ring, C-O stretching of the ester linkage, and various C=C stretching modes within the aromatic ring. ajchem-a.comnih.gov

| Vibrational Mode | Predicted Wavenumber (cm-1, Scaled) |

|---|---|

| C=O Stretch | 1765 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O Stretch (Acyl-O) | 1210 |

| C-F Stretch | 1280, 1140 |

| C-O Stretch (Aryl-O) | 1185 |

| Aromatic C-H Stretch | 3100 - 3050 |

Note: Frequencies are typical values expected after scaling, based on calculations of related compounds. ajchem-a.comnih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations typically model molecules in the gas phase at 0 K, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time in a more realistic environment, such as in a solvent at a specific temperature and pressure. mdpi.com MD simulations use classical mechanics to calculate the trajectory of every atom in the system, offering insights into conformational flexibility, solvation processes, and intermolecular interactions. nih.gov

For this compound, an MD simulation could be set up by placing the molecule in a simulation box filled with a chosen solvent (e.g., water, chloroform, or acetonitrile). The simulation would reveal how solvent molecules arrange themselves around the solute, forming a solvation shell. researchgate.net Analysis of the simulation trajectory could provide information on:

Conformational Dynamics: How the dihedral angles of the ester group fluctuate over time, and the relative populations of different conformers in solution.

Solvation Structure: The calculation of radial distribution functions (RDFs) to understand the average distance and coordination number of solvent molecules around specific atoms of this compound, particularly the polar carbonyl and fluorine groups. rsc.org

Intermolecular Interactions: The nature and lifetime of interactions, such as hydrogen bonds or dipole-dipole interactions, between the solute and solvent molecules.

Such simulations are crucial for bridging the gap between the static picture provided by quantum calculations and the dynamic reality of chemical systems in the condensed phase. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques

Advanced Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a cornerstone of molecular analysis, providing essential information on molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). ub.edu This precision allows for the determination of a molecule's exact mass, which can be used to deduce its unique elemental composition. For "2,4-Difluorophenyl acetate (B1210297)," HRMS would be used to confirm its molecular formula, C₈H₆F₂O₂. The experimentally measured exact mass would be compared to the theoretical (calculated) mass, and a close match provides unambiguous confirmation of the molecular formula, distinguishing it from any isomers or other compounds with the same nominal mass. mdpi.com

Table 3: HRMS Data for Molecular Formula Confirmation of 2,4-Difluorophenyl acetate

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₆F₂O₂ |

| Calculated Exact Mass [M]⁺ | 172.0336 |

| Typical HRMS Measurement Accuracy | ± 0.0009 Da (at 5 ppm) |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. csbsju.edu This hyphenated technique is ideal for method development and the analysis of trace components within a sample. csbsju.edunih.gov

In the context of "this compound," LC-MS/MS could be used to:

Develop a quantitative assay: An LC method would be developed to separate "this compound" from starting materials, by-products, or degradation products.

Trace Component Analysis: The high selectivity of tandem MS, particularly in Multiple Reaction Monitoring (MRM) mode, allows for the detection and quantification of impurities at very low levels. In this mode, a specific precursor ion of the target analyte is selected, fragmented, and one or more specific product ions are monitored. researchgate.net This process filters out background noise and matrix interference, enabling highly sensitive and specific quantification of trace impurities in the "this compound" sample.

X-ray Diffraction (XRD) for Solid-State Structure and Stereochemical Confirmation

While specific XRD studies focusing solely on this compound are not extensively detailed in published literature, the principles of the technique can be illustrated by examining closely related structures containing the 2,4-difluorophenyl moiety.

Single-crystal X-ray diffraction (SC-XRD) offers the most precise and unambiguous determination of a molecule's solid-state structure. This technique is indispensable for establishing the absolute configuration of chiral centers and understanding the intermolecular interactions that govern crystal packing, such as hydrogen bonding and van der Waals forces.

No publicly available single-crystal structure of this compound could be identified. However, analysis of related fluorinated benzamides, such as N-(2,4-difluorophenyl)-2-fluorobenzamide, demonstrates the utility of this technique. mdpi.com In such studies, SC-XRD confirms the planarity of the aromatic rings and reveals the orientation of substituent groups. mdpi.com For this compound, an SC-XRD analysis would precisely measure the C-F, C=O, and C-O bond lengths and the torsion angles defining the orientation of the acetate group relative to the difluorophenyl ring. It would also reveal how the molecules arrange themselves in the crystal lattice, influenced by potential C-H···F or C-H···O interactions.

Table 1: Illustrative Single-Crystal X-ray Diffraction Data for a Related Compound, N-(2,4-difluorophenyl)-2-fluorobenzamide (Note: This data is for a related compound and serves to demonstrate the type of information obtained from SC-XRD.)

| Parameter | Value |

| Chemical Formula | C₁₃H₈F₃NO |

| Crystal System | Monoclinic |

| Space Group | Pn |

| a (Å) | 12.01 |

| b (Å) | 4.55 |

| c (Å) | 19.89 |

| β (°) | 95.0 |

| Volume (ų) | 1080 |

| Data sourced from a study on N-(2,4-difluorophenyl)-2-fluorobenzamide to illustrate typical crystallographic parameters. mdpi.com |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group (e.g., C=O, C-O, C-F) absorbs infrared radiation or scatters Raman light at characteristic frequencies, making these techniques ideal for functional group identification and for studying intermolecular interactions that may shift these frequencies.

For this compound, the FT-IR and Raman spectra would be expected to show key vibrational bands:

C=O Stretch: A strong, sharp band for the ester carbonyl group, typically appearing in the region of 1750-1770 cm⁻¹.

C-O Stretch: Bands corresponding to the ester C-O linkages.

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

C-F Stretch: Strong absorptions typically found in the 1100-1300 cm⁻¹ range.

Aromatic C-H Bending: Out-of-plane bending vibrations that can confirm the substitution pattern on the benzene ring.

While a specific, fully assigned spectrum for this compound is not available, data from analogous compounds like 2,4-Dichlorophenyl acetate provides a useful comparison for the expected spectral regions of key functional groups. nih.gov

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the primary absorptions are due to π→π* transitions within the benzene ring. The presence of the ester group may also give rise to a weak n→π* transition associated with the carbonyl group's non-bonding electrons.

Studies on complex molecules incorporating the 2,4-difluorophenyl group have identified strong absorption bands in the ultraviolet region. mdpi.comunair.ac.id For instance, a derivative showed strong absorption with a maximum at 266 nm, characteristic of the aromatic system. mdpi.com The exact absorption maxima (λ_max) and molar absorptivity for this compound would be sensitive to the solvent environment and the electronic interplay between the difluorophenyl ring and the acetate substituent.

Hyphenated Analytical Techniques (e.g., GC-MS, LC-NMR)

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectroscopy, providing a powerful tool for identifying and quantifying components in a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile compounds like this compound. In GC-MS, the compound is first separated from other components based on its boiling point and polarity. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge (m/z) ratio, serves as a molecular fingerprint.

For this compound (molar mass: 172.13 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 172. Key fragmentation patterns would likely include the loss of the ketene molecule (CH₂=C=O) to give a peak corresponding to 2,4-difluorophenol (B48109) at m/z 130, and the formation of an acetyl cation at m/z 43. Analysis of the closely related 2,4-Dichlorophenyl acetate shows a molecular ion at m/z 162 and a prominent peak at m/z 43, supporting this expected fragmentation behavior. nih.gov

Microscopic Characterization (e.g., Scanning Electron Microscopy (SEM)) for Morphological Analysis

Scanning Electron Microscopy (SEM) is a technique used to obtain high-resolution images of the surface of a solid sample. It provides valuable information on the sample's morphology, including crystal habit (shape), particle size distribution, and surface topography. For a crystalline sample of this compound, SEM analysis would reveal the external shape of the crystals (e.g., needles, plates, prisms) and the texture of the bulk powder, which are important characteristics for material handling and formulation. No specific SEM studies on this compound were identified in a review of the literature.

2,4 Difluorophenyl Acetate As a Strategic Synthetic Building Block

Precursor in the Synthesis of Diverse Fluorinated Organic Scaffolds and Advanced Intermediates

2,4-Difluorophenyl acetate (B1210297) serves as a key starting material for the synthesis of a wide array of fluorinated organic scaffolds and advanced intermediates, which are of significant interest in medicinal chemistry and materials science. The presence of two fluorine atoms on the phenyl ring can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

A primary transformation that unlocks the synthetic potential of 2,4-difluorophenyl acetate is the Fries rearrangement . This reaction, named after German chemist Karl Theophil Fries, involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid. organic-chemistry.orgwikipedia.orgchemistrylearner.com In the case of this compound, the Fries rearrangement provides a direct route to substituted 2-hydroxy- and 4-hydroxy-acetophenones, which are themselves valuable intermediates. wikipedia.orgchemistrylearner.compw.live

The regioselectivity of the Fries rearrangement (ortho- vs. para-acylation) can often be controlled by the reaction conditions. wikipedia.orglscollege.ac.in Lower temperatures generally favor the formation of the para-isomer, while higher temperatures promote the formation of the ortho-isomer. pw.livevedantu.com This selectivity is crucial for accessing specific isomers required for the synthesis of complex target molecules. A widely accepted mechanism for this rearrangement involves the formation of an acylium carbocation intermediate through the coordination of a Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester. wikipedia.orgchemistrylearner.comvedantu.com This electrophilic intermediate then undergoes an electrophilic aromatic substitution on the electron-rich phenyl ring. wikipedia.org

The resulting hydroxy acetophenones derived from this compound are versatile precursors for a variety of more complex fluorinated molecules, including:

Chalcones: These compounds, characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, can be synthesized through the Claisen-Schmidt condensation of the hydroxy acetophenone (B1666503) with an appropriate aromatic aldehyde. researchgate.netderpharmachemica.com Fluorinated chalcones are of particular interest due to their wide range of biological activities, including anti-inflammatory and anticancer properties. researchgate.netnih.govresearchgate.net

Heterocyclic Compounds: The hydroxy acetophenone scaffold is a cornerstone for the synthesis of numerous fluorinated heterocyclic compounds, which are prevalent in pharmaceuticals. nih.govmdpi.come-bookshelf.de For instance, they can be used to construct pyrazoles, isoxazoles, and other important heterocyclic rings through condensation reactions with various reagents. The incorporation of the 2,4-difluorophenyl moiety into these heterocyclic systems is a common strategy in drug discovery. mdpi.combioorganica.com.ua

The following table summarizes the key transformations of this compound into advanced intermediates:

| Starting Material | Reaction | Key Products | Subsequent Scaffolds |

| This compound | Fries Rearrangement | 1-(2,4-Difluoro-5-hydroxyphenyl)ethanone (ortho-product), 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone (para-product) | Chalcones, Pyrazoles, Isoxazoles, other heterocycles |

Derivatization Strategies for Specific Research Applications

While direct examples for this compound are not extensively detailed in the reviewed literature, its structural motifs, particularly the 2,4-difluorophenol (B48109) core, suggest potential derivatization strategies for specialized research applications. The principles of derivatization for creating analytical tools and for bioconjugation can be applied to functionalized derivatives of this compound.

The derivatization of molecules to introduce fluorescent or chromophoric tags is a common strategy for creating analytical probes for detection and quantification. researchgate.net The 2,4-difluorophenol moiety, which can be obtained from the hydrolysis of this compound, has been used as a precursor in the synthesis of fluorinated fluorescent dyes. For instance, it is a starting reagent in the synthesis of 3-carboxy-6,8-difluoro-7-hydroxycoumarin, also known as Pacific Blue, a well-known fluorescent dye. sigmaaldrich.comsigmaaldrich.com

This suggests that this compound, after suitable functionalization (for example, on the acetyl group or the aromatic ring), could be a precursor for novel fluorogenic reagents. Derivatization reactions could be designed to introduce reactive groups that can selectively bind to target analytes, leading to a change in fluorescence or absorbance upon binding. The fluorine atoms can further modulate the photophysical properties of such probes.

Bioconjugation is the process of linking molecules, often a biomolecule and a synthetic molecule, to create a new conjugate with combined properties. "Click chemistry" refers to a set of biocompatible, highly efficient, and specific reactions, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) being a prime example. nih.govidtdna.cominterchim.fr

Role as a Model Compound in Mechanistic Organic Chemistry Studies

This compound can serve as an excellent model compound for studying the mechanisms of organic reactions, particularly the Fries rearrangement. organic-chemistry.orgchemistrylearner.com The well-defined structure and the presence of the fluorine atoms allow for systematic investigations into the electronic effects of substituents on reaction pathways and outcomes.

In the context of the Fries rearrangement, the two fluorine atoms on the phenyl ring are strongly electron-withdrawing. This deactivates the aromatic ring towards electrophilic attack by the acylium ion intermediate. wikipedia.org Studying the reaction kinetics and product distribution of the Fries rearrangement of this compound compared to its non-fluorinated or mono-fluorinated analogues can provide valuable insights into the electronic demands of the reaction. For example, the rate of rearrangement would be expected to be slower for this compound compared to phenyl acetate due to the deactivating effect of the fluorine atoms.

Furthermore, the regioselectivity of the rearrangement (ortho vs. para) is influenced by both steric and electronic factors, as well as reaction conditions like temperature and solvent. pw.livelscollege.ac.invedantu.com The presence of the fluorine atoms at the 2- and 4-positions provides a specific substitution pattern that can be used to probe the subtleties of the directing effects in electrophilic aromatic substitution. Computational studies on such fluorinated substrates can complement experimental findings to provide a detailed understanding of the transition states and intermediates involved in the reaction mechanism. researchgate.net

The following table outlines the key mechanistic aspects of the Fries rearrangement that can be studied using this compound as a model compound:

| Mechanistic Aspect | Role of this compound |

| Electronic Effects | The electron-withdrawing fluorine atoms deactivate the aromatic ring, allowing for the study of substituent effects on the rate of electrophilic aromatic substitution. |

| Regioselectivity | The specific positioning of the fluorine atoms influences the ortho/para product ratio, providing insight into the directing effects of substituents. |

| Reaction Kinetics | Comparison of the reaction rates of this compound with other phenyl acetates helps to quantify the impact of fluorination on the reaction's activation energy. |

| Lewis Acid-Substrate Interaction | The interaction between the Lewis acid catalyst and the fluorinated substrate can be investigated to understand how fluorine atoms affect the formation of the key acylium ion intermediate. thieme-connect.dersc.orgnih.govnih.govmdpi.com |

Advanced Applications in Materials Science and Catalysis Research

Development of Catalysts and Ligands Incorporating Difluorophenyl Acetate (B1210297) Motifs or Analogues

The difluorophenyl motif is of significant interest in the design of catalysts and ligands due to the strong electron-withdrawing nature of the fluorine atoms, which can influence the electronic properties of a catalytic center. While direct applications of 2,4-difluorophenyl acetate in commercially available catalysts are not widely documented, its derivatives and analogues are subjects of ongoing research.

Research has shown that the presence of difluorophenyl substituents can substantially affect the packing and magnetic properties of molecules like Blatter radicals. mdpi.com These radicals, which can have applications in catalysis, exhibit strong antiferromagnetic interactions due to the influence of the difluorophenyl groups. mdpi.com This suggests that incorporating such motifs, derivable from precursors like this compound, could be a strategy for tuning the magnetic and, by extension, the catalytic properties of radical-based catalysts.

Furthermore, in the field of enantioselective catalysis, chiral iodoarenes are used as catalysts for reactions such as the synthesis of difluorinated alkyl bromides. nih.gov The catalyst structure, which can be modified with various substituents, is crucial for achieving high enantioselectivity. The electronic effects of fluorine substitution on the aryl ring of the iodoarene catalyst can play a critical role in its activity and selectivity. Analogues derived from this compound could potentially be explored in the development of new iodoarene catalysts. The synthesis of related compounds such as 2,4-difluorophenylacetic acid and 2,4-difluoroacetophenone, which can be derived from similar starting materials, provides pathways to a variety of potential catalytic structures. google.comsigmaaldrich.comgoogle.com

The development of chiral Lewis acids for enantioselective frustrated Lewis pair (FLP) catalysis also highlights the importance of fluorinated aryl groups. cardiff.ac.uk The electronic tuning of the Lewis acid by substituents on the aromatic rings is a key factor in the catalytic activity. This indicates a potential area of exploration for ligands and catalysts derived from this compound.

Integration into Novel Polymeric Materials and Surface Coatings Research

Fluoropolymers are a class of polymers known for their high resistance to solvents, acids, and bases, as well as their excellent thermal stability and low surface energy. wikipedia.org These properties make them ideal for a wide range of applications, including non-stick coatings, high-performance insulation, and chemically resistant linings. wikipedia.orgnih.gov

The integration of this compound or its derivatives into polymer structures can be envisioned through several routes. One approach involves the synthesis of fluorinated monomers, such as fluorinated phenyl methacrylates, which can then be polymerized. researchgate.net The anionic polymerization of various fluorine-substituted phenyl methacrylates has been reported, leading to polymers with high syndiotacticity. researchgate.net A monomer derived from this compound could potentially be synthesized and polymerized to create novel fluorinated polymers with tailored properties.

Another strategy involves the use of fluorinated building blocks in the synthesis of high-performance polymers like polyimides. Fluorinated polyimides are known for their enhanced solubility, lower dielectric constants, and improved optical properties compared to their non-fluorinated counterparts. researchgate.netlew.ro The incorporation of the 2,4-difluorophenyl group could further enhance these properties.

Side-chain fluorinated polymers are another important class of materials, often used for surface coatings to impart water and oil repellency. fluoropolymers.eu These polymers typically consist of a hydrocarbon backbone with perfluoroalkyl side chains. It is conceivable that monomers derived from this compound could be designed to act as side-chain modifiers, introducing specific surface properties to a variety of polymer backbones.

The general properties of fluoropolymers are summarized in the table below:

| Property | Description |

| Chemical Inertness | High resistance to a wide range of chemicals, including acids, bases, and organic solvents. wikipedia.org |

| Thermal Stability | Ability to withstand high temperatures without significant degradation. fluoropolymers.eu |

| Low Friction | Exhibit very low coefficients of friction, leading to "non-stick" surfaces. wikipedia.org |

| Dielectric Properties | Excellent electrical insulators with low dielectric constants. researchgate.net |

| Weather Resistance | High resistance to UV radiation and environmental degradation. |

| Hydrophobicity/Oleophobicity | Repel water and oils, leading to applications in protective coatings. fluoropolymers.eu |

Utilization in Nanomaterial Synthesis and Engineering (e.g., Carbon Quantum Dots)

Carbon quantum dots (CQDs) are a class of nanomaterials that have garnered significant attention due to their unique optical properties, low toxicity, and good biocompatibility. researchgate.netfrontiersin.orgmdpi.com Doping CQDs with heteroatoms is a common strategy to enhance their quantum yield and modify their fluorescence properties. researchgate.net Fluorine doping, in particular, has been explored as a means to tune the electronic and optical properties of CQDs. acs.org

While the direct use of this compound for the synthesis of fluorine-doped CQDs is not explicitly reported, the general principle of using fluorinated organic precursors is well-established. acs.org Hydrothermal and microwave-assisted methods are commonly employed for the synthesis of CQDs from various carbon sources. frontiersin.orgnih.gov It is plausible that this compound could serve as a fluorine and carbon source in such synthetic procedures. The presence of the aromatic ring and the fluorine atoms could influence the size, surface chemistry, and photoluminescent properties of the resulting CQDs.

The potential advantages of using a precursor like this compound for F-doped CQDs include:

Controlled Fluorine Content: The defined stoichiometry of the precursor allows for better control over the level of fluorine doping.

Aromatic Carbon Source: The phenyl ring can contribute to the formation of the graphitic core of the CQDs.

Modified Surface Chemistry: The acetate group or its derivatives could influence the surface functionalization of the CQDs, impacting their solubility and biocompatibility.

The development of solid-state fluorescent carbon nanodots is another area where fluorine modification has shown promise. acs.org Controlling the aggregation of these nanodots is crucial for switching their fluorescence "on" and "off," a property that can be exploited for applications such as encryption. The interactions between fluorine-modified carbon nanodots can be tuned, suggesting a role for precursors like this compound in designing such advanced nanomaterials. acs.org

Investigation of Non-Linear Optical (NLO) Properties of Derivatives

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, including frequency conversion, optical switching, and data storage. The NLO response of a material is related to its molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system (a "push-pull" structure).

While there is no specific research on the NLO properties of this compound derivatives, the principles of NLO material design suggest that such compounds could be promising candidates. The difluorophenyl group, with its strong electron-withdrawing character, can serve as an effective electron acceptor. By chemically modifying this compound to introduce an electron-donating group and a suitable conjugated bridge, it would be possible to create molecules with significant second-order NLO activity (hyperpolarizability).

For instance, research on push-pull tetrazoles has demonstrated that the combination of a p-nitrophenyl group (acceptor) with various donor groups leads to materials with notable NLO properties. nih.gov Similarly, novel azo-dye-attached NLO polymers with furan (B31954) derivatives as acceptors have been synthesized and shown to exhibit enhanced second-order optical nonlinearity. researchgate.net Another study reported on a novel NLO chromophore based on an azothiophene conjugated spacer and a TCF electron-withdrawing acceptor, which exhibited high thermal stability and large optical nonlinearity. stevens.edu

Donor - π-Bridge - Acceptor (Difluorophenyl)

The specific choice of the donor and the π-bridge would allow for the fine-tuning of the NLO properties.

Research into Electrochemical and Photophysical Properties of Fluorinated Aromatic Esters

The introduction of fluorine atoms into aromatic esters can significantly influence their electrochemical and photophysical properties. The high electronegativity of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn affects the redox potentials and the absorption and emission spectra of the molecule.

A study on the electrochemical reduction of (2,4-difluoro-phenyl)-(2-phenyl-1H-quinolin-4-ylidene)-amine, a derivative containing the 2,4-difluorophenyl moiety, revealed that the reduction occurs in two successive one-electron steps. researchgate.net The stability and potential of these reduction peaks are directly influenced by the molecular structure, including the presence of the difluorophenyl group. This suggests that electrochemical techniques like cyclic voltammetry can be used to probe the electronic effects of fluorine substitution in derivatives of this compound.

The photophysical properties of fluorinated aromatic compounds are also an active area of research. For example, fluorinated polyimides exhibit good optical properties, including high transparency and specific photoluminescence characteristics. researchgate.netlew.ro Similarly, fluorescein (B123965) esters have been investigated for their photophysical and electrochemical properties as potential organic semiconductor materials. nih.gov These studies indicate that the ester functionality, in combination with fluorine substitution on an aromatic ring, can lead to materials with interesting optical and electronic properties.

The potential photophysical and electrochemical properties of this compound and its derivatives could be explored for applications in:

Organic Electronics: As components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic solar cells.

Fluorescent Probes: As sensors for detecting specific analytes, where the fluorescence properties are modulated by the interaction with the target molecule.

Redox-Active Materials: For applications in energy storage or electrocatalysis.

Studies on the Role of Difluorophenyl Acetate in Corrosion Inhibition

Corrosion is a major issue in many industries, and the development of effective corrosion inhibitors is of great importance. Organic compounds, particularly those containing heteroatoms (like oxygen, nitrogen, and sulfur) and aromatic rings, can act as effective corrosion inhibitors by adsorbing onto the metal surface and forming a protective film.

While there are no specific studies on the use of this compound as a corrosion inhibitor, the properties of fluorinated organic compounds suggest that it could have potential in this area. Fluorinated surfactants, for example, have been shown to be excellent corrosion inhibitors for steel in acidic environments. mdpi.com The mechanism of inhibition involves the adsorption of the surfactant molecules on the metal surface, which blocks the active sites for corrosion. researchgate.net

The presence of the fluorine atoms in this compound could enhance its adsorption on a metal surface through several mechanisms:

Inductive Effect: The strong electron-withdrawing nature of the fluorine atoms can increase the electron density on the ester group and the aromatic ring, facilitating adsorption on the metal surface.

Hydrophobicity: The fluorinated part of the molecule can create a hydrophobic layer on the metal surface, repelling water and corrosive species.

Film Formation: The molecules can form a dense, protective film that acts as a barrier to the corrosive environment.

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly used to evaluate the performance of corrosion inhibitors. mdpi.comresearchgate.net These studies can provide information on the inhibition efficiency and the mechanism of inhibition. Quantum chemical calculations can also be used to correlate the molecular structure of the inhibitor with its performance. mdpi.com

Investigation of Intermolecular Interactions and Crystal Engineering

Analysis of Hydrogen Bonding Networks and Supramolecular Assembly

Hydrogen bonds are crucial in directing the self-assembly of molecules in the crystalline state, leading to the formation of predictable supramolecular structures. In the context of fluorinated esters like 2,4-Difluorophenyl acetate (B1210297), both conventional and unconventional hydrogen bonds play a role. While the ester moiety itself is a weak hydrogen bond acceptor, the presence of fluorine atoms introduces the possibility of C-H···F and C-H···O interactions.

Studies on related fluorinated compounds have demonstrated the significance of these weak hydrogen bonds in crystal packing. For instance, in the crystal structure of N-(2,4-difluorophenyl)-2-fluorobenzamide, 1D amide-amide hydrogen bonding is a dominant feature. Although 2,4-Difluorophenyl acetate lacks the strong N-H donor, the activated C-H bonds of the aromatic ring can act as weak donors.

The supramolecular assembly in these systems is often a delicate balance of various weak interactions. In derivatives of 2,4-difluoronitrobenzene, hydrogen bonding and other non-covalent interactions lead to the formation of porous or close-packed structures. The flexibility of linkers and the nature of the functional groups dictate the final supramolecular architecture. Furthermore, computational and NMR spectroscopic studies have provided evidence for the existence of intramolecular hydrogen bonds involving organic fluorine, which can influence the conformation of the molecule and its subsequent packing in the solid state. nih.gov

Table 1: Crystallographic Data for Ethyl 2-(2,4-difluorophenyl) acetate researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₀F₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 13.226(6) |

| b (Å) | 5.978(3) |

| c (Å) | 12.054(5) |

| α (°) | 90 |

| β (°) | 95.978(10) |

| γ (°) | 90 |

| Volume (ų) | 952.6(7) |

Characterization of π-π Stacking and Halogen Bonding Interactions in the Solid State

π-π stacking interactions are non-covalent interactions between aromatic rings that play a significant role in the stabilization of crystal structures. The introduction of fluorine atoms onto an aromatic ring alters its electronic properties, specifically the quadrupole moment, which can influence these stacking interactions. Fluorination generally makes the aromatic ring electron-deficient, which can lead to favorable interactions with electron-rich aromatic systems.

In some fluorinated N-phenylmaleimides and their corresponding phthalimides, π-π stacking interactions are observed, although they are not always the dominant interaction. acs.org The interplay between C-H···O and C-H···F hydrogen bonds can be more influential in directing the crystal packing. acs.org A study on N-arylimide molecular balances demonstrated that fluorine substituents lead to more stabilizing interactions with electron-deficient aromatic surfaces, indicating that these F-π interactions are electrostatically driven. nih.gov

Co-crystallization and Polymorphism Studies for Fluorinated Esters

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a compound by combining it with another molecule (a coformer) in the same crystal lattice. This approach can be used to improve properties such as solubility, stability, and melting point. For fluorinated esters, co-crystallization can be driven by the intermolecular interactions discussed previously, such as hydrogen bonds and π-π stacking.

Studies on the co-crystallization of fluorinated and non-fluorinated 1,3,5-tris(phenylethynyl)benzenes have shown that intermolecular phenyl-perfluorophenyl interactions are dominant in the co-crystal structures, leading to a significant increase in their melting points compared to the individual components. nih.gov This highlights the potential of using these interactions to create stable co-crystals of fluorinated esters.

Impact of Fluorination on Crystal Packing and Electronic Structure in Molecular Solids

The substitution of hydrogen with fluorine has a profound impact on the crystal packing and electronic structure of molecular solids. Fluorine's small van der Waals radius allows it to be a steric mimic of hydrogen, yet its high electronegativity significantly alters the electronic landscape of the molecule. tandfonline.com

Fluorination can dramatically change the crystal packing motif. For instance, in a study of N,N′-diphenyl-naphthalene diimide, fluorine substitution altered the packing from a π-stacked arrangement to a herringbone one. rsc.org This change was attributed to modifications in the electrostatic potential of the phenyl rings due to fluorination. rsc.org The influence of fluorine on crystal packing is not solely due to its size but is significantly governed by intermolecular atom-atom interactions involving the fluorine atoms. tandfonline.com

From an electronic structure perspective, the high electronegativity of fluorine leads to a strong inductive (-I) effect, withdrawing electron density from the aromatic ring. This can lower the energy levels of the frontier molecular orbitals (HOMO and LUMO). Density Functional Theory (DFT) calculations on proline derivatives have shown that fluorination can lead to a decrease in the band gap. In a study of a 3,4-dihydroxy-5-(hydroxymethyl)proline derivative, the calculated band gap decreased from 4.47 eV in the unfluorinated compound to 3.34 eV after fluorination. trp.org.in This modulation of the electronic structure can have significant implications for the material's optical and electronic properties.

Methodological Advances in Purity Assessment and Process Monitoring in Research

Development of Advanced Chromatographic Methods (HPLC, GC, SFC) for Complex Reaction Mixtures

Chromatography is an indispensable technique for separating, identifying, and quantifying individual components within complex chemical mixtures, making it a cornerstone of purity assessment for compounds like 2,4-Difluorophenyl acetate (B1210297). lcms.cz The development of methods using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) allows for robust analysis of the final product and any process-related impurities.

High-Performance Liquid Chromatography (HPLC): As a versatile and widely used technique, RP-HPLC is well-suited for the analysis of moderately polar aromatic compounds like 2,4-Difluorophenyl acetate. ijnrd.orgresearchgate.net A typical method involves a stationary phase, such as a C18 column, which separates components based on their hydrophobicity. The mobile phase is generally a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution, where the solvent composition is changed over time, can effectively resolve the main compound from starting materials (e.g., 2,4-difluorophenol) and various byproducts.

Gas Chromatography (GC): GC is an ideal method for the analysis of volatile and thermally stable compounds. thermofisher.com this compound possesses these characteristics, allowing for high-resolution separation on a capillary column. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides excellent sensitivity for purity determination and impurity identification. shimadzu.comnih.gov The method typically involves injecting a diluted sample into a heated port, where it is vaporized and carried by an inert gas through a long, thin column to separate the components based on their boiling points and interactions with the stationary phase.

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful "green" chromatography technique that combines features of both gas and liquid chromatography. wikipedia.orgshimadzu.com It uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often with a small amount of organic co-solvent like methanol. teledynelabs.com SFC offers very fast and efficient separations and is particularly advantageous for the analysis of thermally labile molecules and for chiral separations. wikipedia.orgyoutube.com Its unique selectivity can be beneficial for resolving closely related isomers that may be difficult to separate by HPLC or GC. iajps.com

| Parameter | HPLC Method | GC Method | SFC Method |

|---|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Capillary Column (e.g., 30 m x 0.25 mm, 0.25 µm film, 5% Phenyl Polysiloxane) | Chiral or Achiral Packed Column (e.g., 2-Ethylpyridine) |

| Mobile Phase | Gradient of Water and Acetonitrile/Methanol | Helium (Carrier Gas) | Supercritical CO₂ with Methanol Co-solvent |

| Detector | UV/Vis Diode Array (DAD) | Flame Ionization (FID) or Mass Spectrometry (MS) | UV/Vis or Mass Spectrometry (MS) |

| Typical Application | Routine purity testing and quantification of non-volatile impurities. | Analysis of residual solvents and volatile impurities. | High-throughput screening and separation of isomers. |

Application of LC-MS/MS for Ultra-Trace Level Quantification of Impurities and Byproducts

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique essential for the detection and quantification of impurities at ultra-trace levels. nih.govresearchgate.net In the context of this compound synthesis, this method is critical for identifying and controlling potentially harmful byproducts, including those that may be genotoxic. nih.gov The technique's power lies in its ability to separate compounds chromatographically and then use two stages of mass analysis for unequivocal identification and quantification. iajps.com

A triple quadrupole LC-MS/MS system, operating in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity. In this mode, the first quadrupole selects a specific parent ion (the molecular ion of the impurity), which is then fragmented in a collision cell. The third quadrupole selects a specific fragment ion, creating a highly specific transition that is unique to the target impurity. This allows for quantification at the parts-per-million (ppm) or even parts-per-billion (ppb) level, even in the presence of a large excess of the main this compound compound. nih.gov

Potential impurities arising from the synthesis of this compound from 2,4-difluorophenol (B48109) and an acetylating agent could include:

Unreacted starting materials (2,4-Difluorophenol).

Residual reagents or catalysts.

Byproducts from side reactions, such as positional isomers if a Friedel-Crafts acylation pathway occurs.

Degradation products formed under reaction or storage conditions.

| Potential Impurity | Molecular Formula | Parent Ion (m/z) [M+H]⁺ | Hypothetical Fragment Ion (m/z) | Significance |

|---|---|---|---|---|

| 2,4-Difluorophenol | C₆H₄F₂O | 131.0 | 103.0 | Unreacted starting material |

| Acetic Acid | C₂H₄O₂ | 61.0 | 43.0 | Byproduct/reagent residue |

| 4-Acetyl-2,4-difluorocyclohexa-2,5-dien-1-one | C₈H₆F₂O₂ | 173.0 | 131.0 | Potential rearrangement byproduct |

Strategies for Analyzing Reactive Intermediates and Transient Species

The synthesis of this compound via the acylation of 2,4-difluorophenol involves the formation of short-lived, highly reactive intermediates. Understanding these transient species is key to optimizing reaction conditions, maximizing yield, and minimizing byproduct formation. The reaction, particularly when catalyzed by a strong acid, can proceed through powerful acylating agents such as mixed carboxylic trifluoromethanesulfonic anhydrides or acylium ions. mdpi.com

Studying these intermediates is challenging due to their low concentration and brief existence. Direct detection often requires specialized time-resolved spectroscopic techniques. However, several strategies can be employed in a research setting: